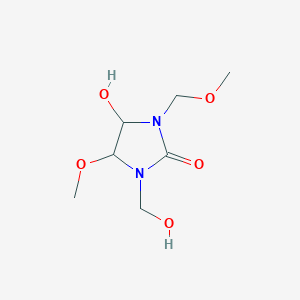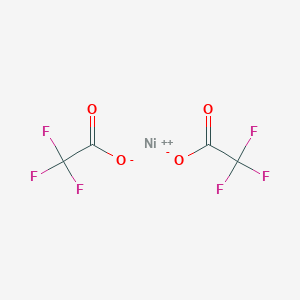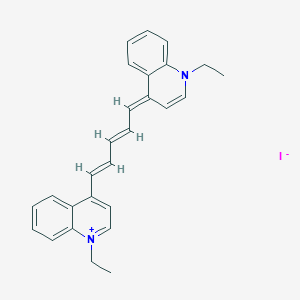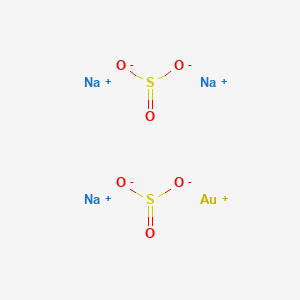
亜硫酸金(I)ナトリウム (2:1:3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trisodium;gold(1+);disulfite is a chemical compound with the molecular formula AuH3NaO3SThis compound is notable for its unique combination of gold and sulfurous acid, making it an interesting subject for various scientific and industrial applications .
科学的研究の応用
trisodium;gold(1+);disulfite has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in targeted drug delivery systems.
Industry: It is used in the electronics industry for gold plating and in the production of gold nanoparticles.
準備方法
The preparation of sulfurous acid, gold(1+) sodium salt (2:1:3) typically involves the reaction of gold salts with sodium sulfite under controlled conditions. The synthetic route can be summarized as follows:
Synthetic Route: Gold salts (such as gold chloride) are reacted with sodium sulfite in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Reaction Conditions: The reaction is typically conducted at room temperature, with a pH range of 7-9 to optimize the yield of sulfurous acid, gold(1+) sodium salt (2:1:3).
Industrial Production: On an industrial scale, the production process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield of the compound.
化学反応の分析
trisodium;gold(1+);disulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) compounds and sodium sulfate.
Reduction: It can be reduced to elemental gold and sodium sulfite.
Substitution: The gold ion in the compound can be substituted by other metal ions under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include gold(III) compounds, elemental gold, and various sodium salts.
作用機序
The mechanism of action of sulfurous acid, gold(1+) sodium salt (2:1:3) involves its interaction with biological molecules and cellular pathways:
Molecular Targets: The compound interacts with proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may affect cellular redox balance and induce oxidative stress, leading to cell death in certain types of cancer cells.
類似化合物との比較
trisodium;gold(1+);disulfite can be compared with other gold compounds:
Gold(III) chloride: Unlike sulfurous acid, gold(1+) sodium salt (2:1:3), gold(III) chloride is more commonly used in catalysis and has different reactivity.
Gold(I) chloride: This compound is similar in oxidation state but differs in its chemical properties and applications.
Gold sodium thiomalate: Used in medicine for its anti-inflammatory properties, it differs significantly in its biological activity compared to sulfurous acid, gold(1+) sodium salt (2:1:3).
These comparisons highlight the unique properties and applications of sulfurous acid, gold(1+) sodium salt (2:1:3) in various fields.
特性
CAS番号 |
19153-98-1 |
|---|---|
分子式 |
AuH2NaO3S |
分子量 |
302.04 g/mol |
IUPAC名 |
trisodium;gold(1+);disulfite |
InChI |
InChI=1S/Au.Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3) |
InChIキー |
AVCQBEJQAWLZDA-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Au+] |
正規SMILES |
OS(=O)O.[Na].[Au] |
外観 |
Colorless solution |
Key on ui other cas no. |
19153-98-1 |
ピクトグラム |
Irritant |
同義語 |
Trisodium gold disulfite; Gold sodium sulfite ; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


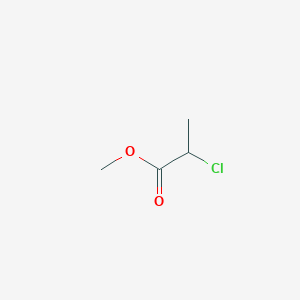
![2-butyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B95977.png)
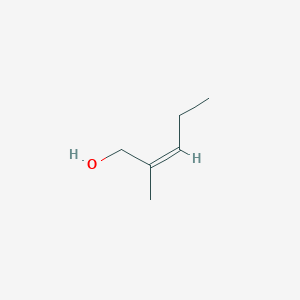
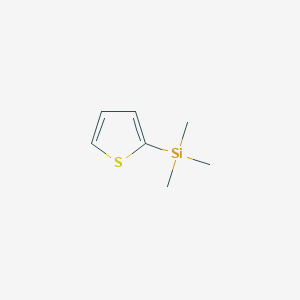

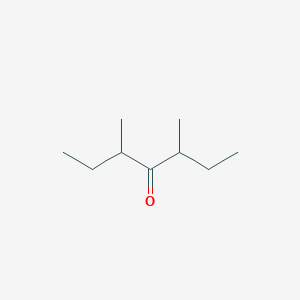
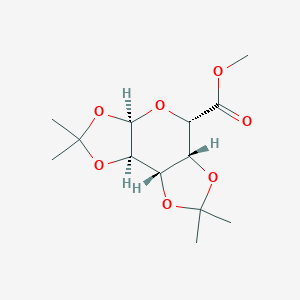
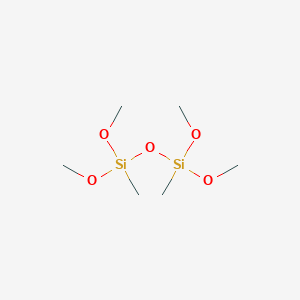
![1-Ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B95991.png)
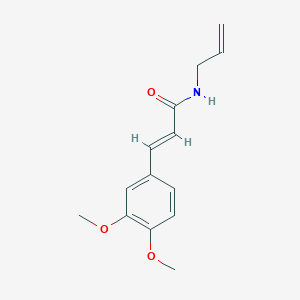
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
